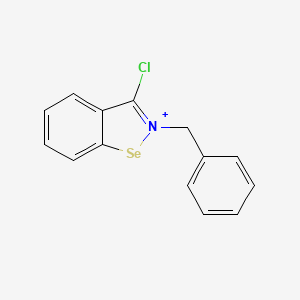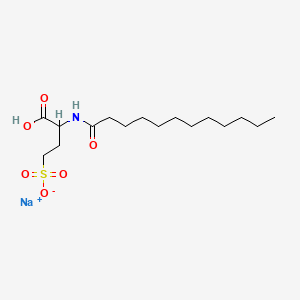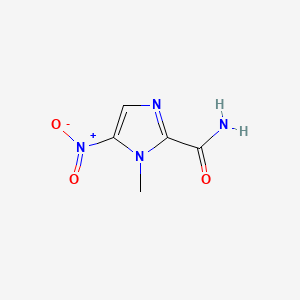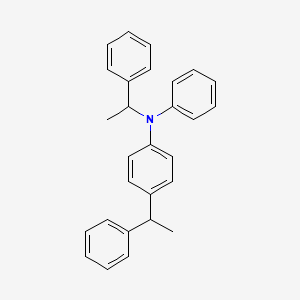
1-Isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane is a chemical compound known for its unique structure and reactivity. It is a derivative of cyclohexane, featuring two isocyanate groups attached to the ring. This compound is of significant interest in various fields, including industrial chemistry and materials science, due to its versatile applications and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane can be synthesized through the trimerization of isocyanates. One common method involves the partial trimerization of 1-isocyanato-3,3,5-trimethyl-5-isocyanatomethylcyclohexane in a reaction coil . The reaction conditions typically include controlled temperature and the presence of a catalyst to facilitate the trimerization process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale trimerization processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced reaction technologies and continuous production methods helps in achieving efficient and cost-effective synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate groups into amines.
Substitution: The isocyanate groups can participate in substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alcohols or amines can react with the isocyanate groups under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Production of amines.
Substitution: Formation of ureas, carbamates, and other substituted products.
Wissenschaftliche Forschungsanwendungen
1-Isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of polymers and other advanced materials. Its reactivity with various nucleophiles makes it a valuable building block in organic synthesis.
Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its ability to form strong, durable bonds.
Wirkmechanismus
The mechanism of action of 1-Isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane involves its reactivity with nucleophiles. The isocyanate groups can react with hydroxyl, amino, and other nucleophilic groups to form stable covalent bonds. This reactivity is exploited in various applications, including polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.
Vergleich Mit ähnlichen Verbindungen
1-Isocyanato-3-methylbenzene: This compound has a similar isocyanate group but
Eigenschaften
CAS-Nummer |
93776-86-4 |
|---|---|
Molekularformel |
C10H14N2O2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
1-isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane |
InChI |
InChI=1S/C10H14N2O2/c1-10(12-8-14)4-2-3-9(5-10)6-11-7-13/h9H,2-6H2,1H3 |
InChI-Schlüssel |
KHXVVWQPIQVNRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(C1)CN=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzamide;pentahydrate;tetrahydrochloride](/img/structure/B12691814.png)
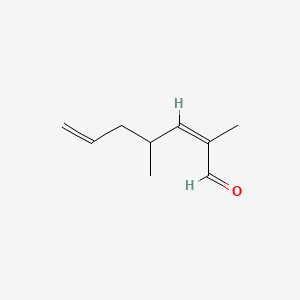

![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride](/img/structure/B12691827.png)
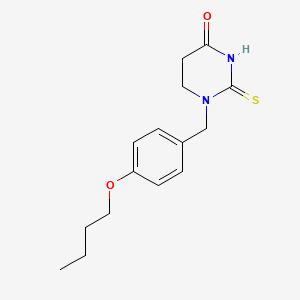
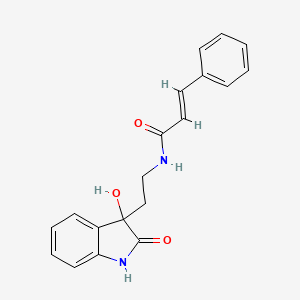
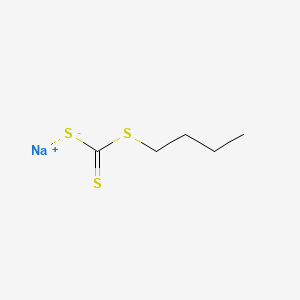
![ethyl 14-methyl-16-oxo-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12691850.png)
